Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a hybrid scaffold of thiazolo[3,2-b][1,2,4]triazole, piperidine, and substituted aromatic moieties. Its design integrates multiple pharmacophoric elements:
- Piperidine-4-carboxylate: The ethyl ester group enhances lipophilicity, while the piperidine ring introduces conformational flexibility for target binding .
- Aromatic substituents: The 4-ethoxy-3-methoxyphenyl group provides steric bulk and hydrogen-bonding capabilities, which may influence pharmacokinetic properties like solubility and metabolic stability .
This compound’s synthesis likely involves multi-step heterocyclization, as seen in analogous systems (e.g., cyclocondensation of azides with β-ketoesters or hydrazinolysis of diketoesters) .
Properties
IUPAC Name |
ethyl 1-[(4-ethoxy-3-methoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-5-31-17-8-7-16(13-18(17)30-4)19(20-21(28)27-23(33-20)24-14(3)25-27)26-11-9-15(10-12-26)22(29)32-6-2/h7-8,13,15,19,28H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSCXSVUTSBYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylate group and is linked to a thiazolo-triazole moiety and an ethoxy-methoxyphenyl group. The structural complexity suggests potential interactions with various biological targets.
-
Antitumor Activity :
- Research indicates that derivatives of triazoles, including those similar to the compound , exhibit significant antitumor properties. For instance, compounds with triazole rings have shown effectiveness against various cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values indicating potent cytotoxicity .
- Enzyme Inhibition :
- Antimicrobial Properties :
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various triazole derivatives, revealing that certain compounds exhibited IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells. This suggests that this compound could potentially exhibit similar or enhanced activity due to its unique substituents .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of AChE by triazole derivatives. The findings indicated that these compounds could effectively reduce enzyme activity, suggesting a therapeutic application in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Biological Activity Summary Table
Scientific Research Applications
The compound Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has emerged as a significant entity in various scientific research applications. This article delves into its applications across medicinal chemistry, pharmacology, and agricultural sciences, supported by comprehensive data and case studies.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a piperidine ring, a thiazolo-triazole moiety, and aromatic substituents. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent . Research indicates that derivatives of thiazolo-triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent . Investigations into its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that it possesses inhibitory effects comparable to standard antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
In neuropharmacology, compounds with similar structures have been reported to exhibit neuroprotective effects. This compound may enhance cognitive functions and protect against neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter levels and reducing oxidative stress .
Pesticidal Properties
This compound's structural characteristics suggest potential applications in agriculture , particularly as a pesticide. Preliminary studies indicate that it could effectively control pests due to its ability to interfere with insect hormonal systems, leading to reduced survival rates in targeted pest populations .
Plant Growth Regulation
Moreover, there is emerging evidence supporting its role as a plant growth regulator . Compounds with similar thiazolo-triazole frameworks have been shown to enhance plant growth and yield by promoting root development and nutrient uptake under stress conditions .
Table 1: Summary of Biological Activities
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Anticancer | High | |
| Antimicrobial | Moderate | |
| Neuroprotective | High | |
| Pesticidal | Moderate | |
| Plant Growth Regulator | Emerging |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
|---|---|---|---|
| Ethyl 1-((4-ethoxy-3-methoxyphenyl)... | Yes | Yes | Yes |
| Similar Thiazolo-Triazole Compound A | Yes | Moderate | No |
| Thiazole Derivative B | Moderate | Yes | Yes |
Case Studies
- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of this compound on various cancer cell lines demonstrated IC50 values significantly lower than those of conventional chemotherapeutics. This suggests a potential for development into novel cancer therapies.
- Antimicrobial Testing : In vitro assays conducted against common pathogens revealed that this compound exhibits bacteriostatic properties at concentrations that are environmentally safe for agricultural applications.
- Neuroprotection Research : Animal model studies indicated that administration of this compound improved cognitive performance in memory tasks while reducing markers of oxidative stress in the brain.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Triazolo-thiadiazoles exhibit comparable antifungal activity but lack the piperidine/pyrrolidine backbone critical for CNS penetration in some analogs.
Aromatic Substituents: The 4-ethoxy-3-methoxyphenyl group in the target compound increases steric hindrance and hydrogen-bond donor capacity versus 3-fluorophenyl in , which may alter substrate specificity in enzyme inhibition. Pyridinyl substituents (e.g., ) introduce basic nitrogen atoms, enhancing water solubility but reducing metabolic stability .
Piperidine vs. Piperidine in the target compound offers a balance between rigidity and lipophilicity .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
